Methyl 2-ethylacetoacetate
Overview
Description
Methyl 2-ethylacetoacetate is an organic compound with the molecular formula C7H12O3 . It is a colorless liquid that is widely used as an intermediate in organic synthesis. The compound is known for its role in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
Methyl 2-ethylacetoacetate, a derivative of acetoacetic ester, primarily targets the enzymes involved in the synthesis of methyl ketones . These enzymes play a crucial role in various biochemical reactions, including the synthesis of carboxylic acids and dicarboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as acetoacetic ester synthesis . This process involves several steps:
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethylacetoacetate can be synthesized through the acetoacetic ester synthesis. This involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
On an industrial scale, this compound is produced by the esterification of 2-ethylacetoacetic acid with methanol. This process typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylacetoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-ethylacetoacetic acid.
Reduction: Reduction of this compound can yield 2-ethyl-3-hydroxybutanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Alkyl halides and bases such as sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-Ethylacetoacetic acid
Reduction: 2-Ethyl-3-hydroxybutanoic acid
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Methyl 2-ethylacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: This compound is used in the production of agrochemicals, dyes, and fragrances.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Ethyl 2-methylacetoacetate
- Ethyl propionylacetate
Uniqueness
Methyl 2-ethylacetoacetate is unique due to its specific structure, which includes an ethyl group at the 2-position. This structural feature imparts distinct reactivity and properties compared to other acetoacetate esters. For example, the presence of the ethyl group can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
methyl 2-ethyl-3-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(5(2)8)7(9)10-3/h6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVLOWNJCOOAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871398 | |
Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51756-08-2 | |
Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51756-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-ethylacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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